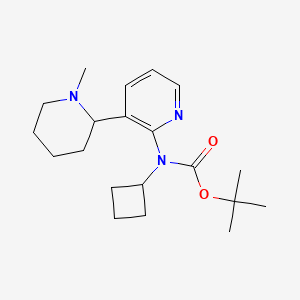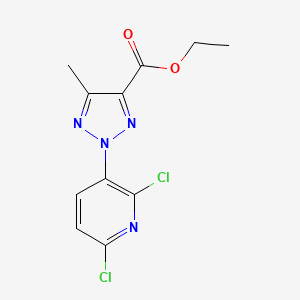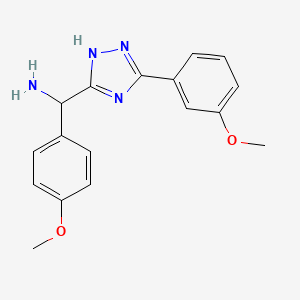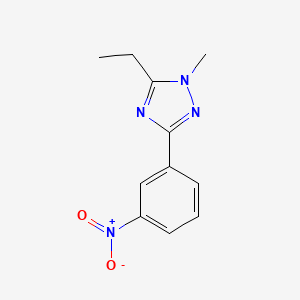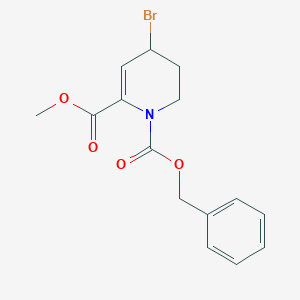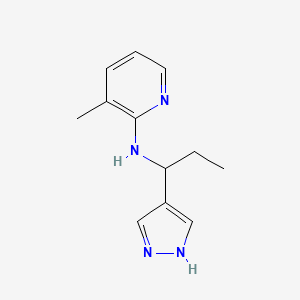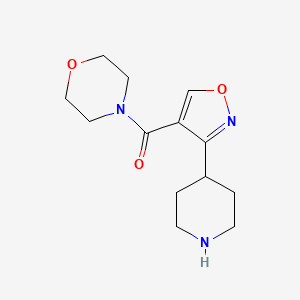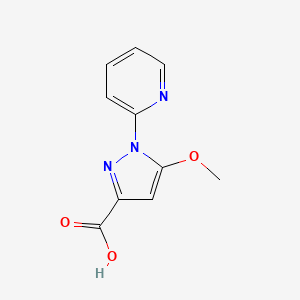
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is a complex organic compound that features both pyrazole and furan rings in its structure
Preparation Methods
The synthesis of 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Scientific Research Applications
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid can be compared with other similar compounds such as:
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but lacks the furan ring, leading to different chemical properties and applications.
Furan-2-carboxylic acid: This compound contains the furan ring but lacks the pyrazole ring, resulting in distinct reactivity and uses.
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid:
These comparisons highlight the uniqueness of this compound in terms of its combined structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7(12-13(6)2)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
SLDNMQZNDQAORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




